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Compound of Interest

Compound Name:
3-Methyl-1-(piperidin-3-yl)urea

dihydrochloride

CAS No.: 2126160-67-4

Cat. No.: B2864190 Get Quote

In the landscape of modern drug discovery, a thorough understanding of a compound's

physicochemical properties is not merely a preliminary step but a foundational pillar for

successful development.[1][2][3] These intrinsic characteristics—such as ionization (pKa),

lipophilicity (logP/logD), and solubility—govern a molecule's journey through the body,

profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5] This

guide provides a comprehensive technical overview of the core physicochemical properties of

3-Methyl-1-(piperidin-3-yl)urea, a small molecule featuring key functional groups common in

medicinal chemistry.

While specific experimental data for this exact compound is not extensively published, this

document, written from the perspective of a Senior Application Scientist, will leverage

established principles and predictive models to characterize its expected profile. More

importantly, it will provide detailed, field-proven experimental protocols for the empirical

determination and validation of these critical parameters. The focus is not just on the "what" but

the "why"—explaining the causal links between experimental design, the resulting data, and its

ultimate impact on drug development decisions.[6]
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Figure 1: Chemical structure of 3-Methyl-1-(piperidin-3-yl)urea.

Section 1: Core Physicochemical Properties & Their
Significance
The interplay of a molecule's functional groups dictates its behavior in a biological system. For

3-Methyl-1-(piperidin-3-yl)urea, the key features are the secondary amine within the piperidine

ring (a basic center), the urea moiety (capable of hydrogen bonding), and the overall balance of

polar and non-polar surface area.

Summary of Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for

3-Methyl-1-(piperidin-3-yl)urea. It is crucial to note that these are in silico estimates; empirical

validation via the protocols in Section 2 is essential for any drug development program.
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Property Predicted Value
Significance in Drug
Development

Molecular Formula C₇H₁₅N₃O
Defines the elemental

composition.

Molecular Weight 157.21 g/mol

Influences diffusion and

transport across membranes.

Well within "drug-like" space

(typically <500 g/mol ).[1]

pKa (Basic) ~8.5 - 9.5

Governs the ionization state at

physiological pH. The

piperidine nitrogen is the

primary basic center.[7][8]

XLogP3-AA -0.5 to -0.7

Predicts lipophilicity. A negative

value suggests high

hydrophilicity.[9]

Hydrogen Bond Donors 3

The two urea N-H groups and

the piperidine N-H are donors,

influencing solubility and target

binding.

Hydrogen Bond Acceptors 2

The urea oxygen and the

piperidine nitrogen can act as

acceptors.

Topological Polar Surface Area

(TPSA)
67.2 Å²

Estimates the polar surface

area, which correlates with

membrane permeability. A

value <140 Å² is generally

associated with good oral

bioavailability.[10]

Rotatable Bonds 2

Indicates molecular flexibility,

which can impact target

binding and metabolism.
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In-Depth Analysis of Key Parameters
pKa (Ionization Constant): The pKa is the pH at which a molecule is 50% ionized.[8] For 3-

Methyl-1-(piperidin-3-yl)urea, the secondary amine in the piperidine ring is strongly basic.

With a predicted pKa in the range of 8.5-9.5, this compound will be predominantly protonated

and positively charged at physiological pH (~7.4). This has profound implications:

Solubility: The charged (protonated) form is significantly more water-soluble than the

neutral form.

Permeability: High charge can impede passive diffusion across lipid cell membranes,

potentially limiting oral absorption and blood-brain barrier penetration.[11]

Target Binding: Ionic interactions are often key drivers of drug-target binding affinity.

logP and logD (Lipophilicity): Lipophilicity is a measure of a compound's affinity for a lipid-like

environment versus an aqueous one.[3]

logP refers to the partition coefficient of the neutral species.

logD is the distribution coefficient at a specific pH, accounting for all ionization states. For

a basic compound like this one, logD at pH 7.4 will be significantly lower (more

hydrophilic) than its logP because the molecule is mostly in its charged, more water-

soluble form. The predicted negative XLogP3-AA suggests the molecule is inherently polar

and hydrophilic. This balance is critical; while some lipophilicity is needed to cross

membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding,

and potential toxicity.[2]

Aqueous Solubility: This is the maximum concentration of a compound that can dissolve in

water and is a critical factor for oral drug delivery.[12][13] Low solubility is a major cause of

failure in drug development.[14] Given its predicted high polarity and the protonated state at

physiological pH, 3-Methyl-1-(piperidin-3-yl)urea is expected to have good aqueous solubility.

However, this must be confirmed experimentally, as crystal lattice energy can have a

significant and unpredictable impact on the solubility of the solid form.[12]
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Section 2: Experimental Determination of
Physicochemical Properties
The following protocols represent robust, industry-standard methods for empirically determining

the core physicochemical properties. The choice between a high-throughput kinetic assay and

a lower-throughput thermodynamic assay depends on the stage of drug discovery.[12][15]

Protocol for pKa Determination by Potentiometric
Titration
This method measures the change in pH of a solution as a titrant is added, allowing for the

precise determination of the pKa from the resulting titration curve.[16]

Methodology:

Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a suitable solvent

system (e.g., water with a small amount of methanol or DMSO to ensure initial dissolution).

The final volume should be known precisely.

Instrumentation Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4,

7, and 10). Use a micro-burette for precise titrant delivery.

Titration (Acid): Begin by titrating the solution with a standardized solution of hydrochloric

acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid. Add the titrant in small,

precise increments.

Titration (Base): Subsequently, titrate with a standardized solution of potassium hydroxide

(e.g., 0.1 M KOH) to back-titrate and confirm the inflection point.

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the inflection point of the sigmoid curve).[16] Specialized software is

typically used to calculate the pKa from the derivative of the titration curve.

Workflow Visualization:
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Preparation Titration Analysis

Weigh Compound Dissolve in Solvent Titrate with HCl/KOH
Record pH vs. Volume Plot pH vs. Volume Determine Inflection Point Calculate pKa

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for logD₇.₄ Determination by Shake-Flask
Method
The shake-flask method is the "gold standard" for measuring lipophilicity. It directly measures

the partitioning of a compound between n-octanol and an aqueous buffer.[17][18][19]

Methodology:

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-

saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate.

Similarly, pre-saturate the PBS buffer with n-octanol. This ensures thermodynamic

equilibrium.

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a

known volume of this stock to a vial containing a known volume of the pre-saturated n-

octanol (e.g., in a 1:1 volume ratio). The initial concentration should be chosen to be within

the linear range of the analytical detector.

Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a

constant temperature (e.g., 25°C) to allow the compound to partition between the two

phases until equilibrium is reached.[20]

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two

immiscible layers.

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

Dilute each aliquot appropriately and determine the concentration of the compound in each
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phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Calculation: The logD is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ )

Workflow Visualization:
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Caption: Workflow for logD determination using the shake-flask method.
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Protocols for Aqueous Solubility Determination
Solubility can be measured under kinetic or thermodynamic conditions. Kinetic solubility is

faster and used for high-throughput screening, while thermodynamic solubility represents the

true equilibrium solubility and is crucial for lead optimization.[12][15][21]

A. Kinetic Solubility Assay

This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO

stock solution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions

often found in in vitro assays.[22][23]

Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO

(e.g., 10 mM).

Assay Plate: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well

microplate.

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL

into 198 µL) to achieve the desired final concentration. The final DMSO concentration should

be kept low (e.g., 1-2%).

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

[15]

Detection: Measure the amount of precipitate formed. This is commonly done via:

Nephelometry: Measures light scattering caused by insoluble particles.[12]

Centrifugation/Filtration & UV/MS: The plate is filtered or centrifuged to remove precipitate.

The concentration of the remaining dissolved compound in the supernatant is then

quantified by UV-Vis spectroscopy or LC-MS/MS against a standard curve.[15]

B. Thermodynamic Solubility Assay

This "shake-flask" method measures the concentration of a saturated solution in equilibrium

with excess solid compound.[13][14]
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Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing

the aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains

undissolved at equilibrium.

Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant

temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

[23]

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or

centrifuge at high speed to remove all undissolved solid.

Quantification: Dilute the resulting clear, saturated solution and determine the concentration

using a validated analytical method like HPLC-UV or LC-MS/MS. This concentration is the

thermodynamic solubility.

Workflow Visualization:
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Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Section 3: Synthesis Context
Urea derivatives are commonly synthesized via the reaction of an amine with an isocyanate.

[24] For 3-Methyl-1-(piperidin-3-yl)urea, a plausible route would involve the reaction of 3-

aminopiperidine with methyl isocyanate. Understanding the synthesis is crucial for anticipating

potential impurities (e.g., unreacted starting materials, di-substituted ureas) that could interfere

with physicochemical measurements. Chromatographic purification (e.g., HPLC) is essential to

ensure the purity of the material used for these assays.

Section 4: Implications for Drug Development
The predicted physicochemical profile of 3-Methyl-1-(piperidin-3-yl)urea provides critical

insights for researchers and drug development professionals.

"Drug-Likeness" Assessment: The molecule adheres to Lipinski's Rule of Five (Molecular

Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10), a widely used guideline

to assess oral bioavailability. Its low molecular weight and predicted TPSA are favorable for

absorption.

Route of Administration: The expected high aqueous solubility is advantageous for

developing an oral formulation. However, its high polarity and charged state at physiological

pH may present a challenge for passive permeability across the gut wall. This profile

suggests that its absorption might be limited or potentially reliant on active transport

mechanisms.

Distribution: The hydrophilic nature (low logD₇.₄) suggests the compound may have a lower

volume of distribution and be less likely to penetrate the blood-brain barrier or accumulate in

fatty tissues. This could be advantageous for targeting peripheral systems while minimizing

central nervous system side effects.

Potential Liabilities: The primary liability is the potential for poor membrane permeability due

to its high polarity and charge. If high systemic exposure is required, medicinal chemistry

efforts might focus on strategies to mask the polarity or introduce features that facilitate

transport, while carefully balancing the impact on solubility and target affinity.
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Conclusion
3-Methyl-1-(piperidin-3-yl)urea presents a physicochemical profile characterized by high

polarity, good predicted aqueous solubility, and a basic center that ensures it is predominantly

charged at physiological pH. While these properties are favorable from a solubility standpoint,

they pose a potential challenge for membrane permeability, a critical factor for oral drug

absorption and distribution. The in silico data presented here serves as a valuable starting

point, but it is the empirical data generated from robust experimental protocols—such as those

detailed in this guide—that must form the basis for informed decision-making in any drug

discovery and development program.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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